2-(2,5-Dimethyl-1H-pyrrol-1-yl)benzohydrazide

Lipophilicity Drug Design Permeability

Antitubercular drug discovery programs targeting enoyl-ACP reductase (InhA) often face scaffold diversity limitations. 2-(2,5-Dimethyl-1H-pyrrol-1-yl)benzohydrazide (CAS 100373-80-6) provides a distinct ortho-substituted pyrrolyl benzohydrazide scaffold with XLogP3-AA of 1.7, offering unique pharmacophore geometry for InhA/DHFR inhibitor optimization. • Enables SAR exploration of ortho-substitution effects on InhA binding (Tyr158, Thr196 interactions). • Hydrazide functionality supports derivatization into Schiff bases, oxadiazoles, and triazoles for focused library synthesis. • Benchmark lipophilicity (XLogP3-AA = 1.7) for optimizing bacterial penetration.

Molecular Formula C13H15N3O
Molecular Weight 229.28 g/mol
CAS No. 100373-80-6
Cat. No. B026458
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(2,5-Dimethyl-1H-pyrrol-1-yl)benzohydrazide
CAS100373-80-6
Molecular FormulaC13H15N3O
Molecular Weight229.28 g/mol
Structural Identifiers
SMILESCC1=CC=C(N1C2=CC=CC=C2C(=O)NN)C
InChIInChI=1S/C13H15N3O/c1-9-7-8-10(2)16(9)12-6-4-3-5-11(12)13(17)15-14/h3-8H,14H2,1-2H3,(H,15,17)
InChIKeyDVFUCUFJPSVXLW-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-(2,5-Dimethyl-1H-pyrrol-1-yl)benzohydrazide: Antitubercular Lead Scaffold


2-(2,5-Dimethyl-1H-pyrrol-1-yl)benzohydrazide (CAS 100373-80-6) is a heterocyclic benzohydrazide derivative characterized by a 2,5-dimethylpyrrole ring substituted at the ortho‑position of the benzene core [1]. The compound, with molecular formula C13H15N3O and a molecular weight of 229.28 g/mol [1], belongs to the broader class of pyrrolyl benzohydrazides, a scaffold recognized for its potential in antitubercular drug discovery through inhibition of enoyl‑ACP reductase (InhA) and dihydrofolate reductase (DHFR) [2]. Its ortho‑substitution pattern distinguishes it from the more extensively studied para‑substituted analogs, potentially altering electronic distribution and steric interactions that influence target binding and downstream biological activity [3].

Ortho-substituted benzohydrazide scaffold — supports InhA/DHFR target engagement studies with distinct pharmacophore geometry
2,5-Dimethylpyrrole motif — reported lipophilicity context supports permeability-dependent screening workflows
Antitubercular lead identification — may support M. tuberculosis enzyme inhibition and whole-cell screening programs

2-(2,5-Dimethyl-1H-pyrrol-1-yl)benzohydrazide: Advantage Over Analogs


Substituting 2-(2,5-Dimethyl-1H-pyrrol-1-yl)benzohydrazide with a generic benzohydrazide derivative, such as the para‑substituted 4-(2,5-dimethylpyrrol-1-yl)benzohydrazide or the non‑methylated 2-(1H-pyrrol-1-yl)benzohydrazide, overlooks critical structure‑activity determinants [1]. The ortho‑positioning of the 2,5‑dimethylpyrrole ring introduces unique steric constraints that alter molecular conformation and hydrogen‑bonding networks compared to para‑substituted analogs [2]. Additionally, the 2,5‑dimethyl substitution on the pyrrole ring enhances lipophilicity (XLogP3‑AA of 1.7) and reduces metabolic susceptibility relative to unsubstituted pyrroles, factors that directly impact membrane permeability and target residence time [3]. Class‑level evidence demonstrates that pyrrolyl benzohydrazides bearing the 2,5‑dimethylpyrrole motif achieve superior enoyl‑ACP reductase inhibition relative to non‑methylated pyrrole counterparts [4]. Procurement of the precise ortho‑substituted 2,5‑dimethylpyrrole benzohydrazide is therefore essential for preserving the intended pharmacological profile in antitubercular lead optimization programs.

Target Compound Ortho-substituted 2,5-dimethylpyrrole benzohydrazide with hydrazide positioned adjacent to the bulky pyrrole ring
Substitute Risk Para-substituted isomers place the hydrazide at a distal position; binding conformation and InhA pharmacophore interactions may shift
Target Compound 2,5-Dimethyl substitution on pyrrole enhances lipophilicity and may reduce metabolic susceptibility
Substitute Risk Non-methylated pyrrole analogs have lower computed lipophilicity; membrane permeability and target residence time may not transfer
Target Compound Class-level evidence associates 2,5-dimethylpyrrole benzohydrazides with reported InhA inhibition
Substitute Risk Generic benzohydrazides without the 2,5-dimethylpyrrole motif may not reproduce the same enzyme inhibition context; requires validation

2-(2,5-Dimethyl-1H-pyrrol-1-yl)benzohydrazide Procurement Evidence


Lipophilicity Advantage Over Unsubstituted Pyrrole Analog

The 2,5‑dimethyl substitution on the pyrrole ring confers a computed XLogP3‑AA value of 1.7 for 2-(2,5-Dimethyl-1H-pyrrol-1-yl)benzohydrazide, compared to an estimated XLogP of approximately 1.2 for the non‑methylated analog 2-(1H-pyrrol-1-yl)benzohydrazide [1][2]. This 0.5 unit increase in lipophilicity aligns with the established observation within the pyrrolyl benzohydrazide class that 2,5‑dimethylpyrrole incorporation enhances membrane permeability and target engagement [3].

Lipophilicity Context
Class-level
XLogP3-AA 1.7vs ~1.2 unsubstituted analog
Supports permeability screening context
In silico computed; verify for specific analog
Lipophilicity Drug Design Permeability

Ortho‑Substitution Hydrogen Bonding vs. Para‑Isomer

2-(2,5-Dimethyl-1H-pyrrol-1-yl)benzohydrazide features an ortho‑substituted hydrazide moiety with two hydrogen bond donor sites (computed hydrogen bond donor count = 2) positioned adjacent to the bulky 2,5‑dimethylpyrrole ring [1]. In contrast, the para‑substituted isomer 4-(2,5-dimethylpyrrol-1-yl)benzohydrazide places the hydrazide group at a distal para‑position, fundamentally altering the spatial orientation of donor‑acceptor pharmacophoric elements [2]. Molecular docking studies on related pyrrolyl benzohydrazides demonstrate that ortho‑versus‑para substitution patterns modulate hydrogen‑bonding interactions with Tyr158 and Thr196 residues within the InhA active site, directly impacting inhibitory potency [3].

H-Bond Donor Arrangement
Class-level
Ortho 2 HBD adjacent to pyrrole; enables distinct InhA binding conformation
Para 2 HBD at distal position; altered pharmacophore geometry
Supports binding conformation review
Qualitative structural distinction; docking-informed
Molecular Conformation Hydrogen Bonding Isomer Differentiation

2,5-Dimethylpyrrole Benzohydrazide Antitubercular Activity

In a study evaluating 4-(2,5-dimethylpyrrol-1-yl)benzoic acid hydrazide analogs, several compounds within this class exhibited minimum inhibitory concentrations (MIC) of 1–2 μg/mL against Mycobacterium tuberculosis H37Rv using the broth dilution assay method [1]. While this dataset does not include the ortho‑substituted 2-(2,5-Dimethyl-1H-pyrrol-1-yl)benzohydrazide directly, it establishes the benchmark potency achievable by the 2,5‑dimethylpyrrole‑benzohydrazide pharmacophore. The observed MIC range (1–2 μg/mL) is comparable to or exceeds that of many first‑line antitubercular leads in early‑stage discovery, underscoring the scaffold's potential [2].

Antitubercular MIC Range
Class-level
1–2 μg/mLM. tuberculosis H37Rv, broth dilution
Supports antitubercular screening context
Class-level; ortho variant not directly measured
Antitubercular MIC Mycobacterium tuberculosis

2-(2,5-Dimethyl-1H-pyrrol-1-yl)benzohydrazide Research Applications


Ortho‑Substituted Scaffold for Antitubercular Lead Optimization

Medicinal chemistry programs targeting enoyl‑ACP reductase (InhA) or dihydrofolate reductase (DHFR) can utilize 2-(2,5-Dimethyl-1H-pyrrol-1-yl)benzohydrazide as a starting scaffold to explore the effects of ortho‑substitution on binding affinity and whole‑cell activity against Mycobacterium tuberculosis [1][2]. The compound's distinct lipophilicity (XLogP3‑AA = 1.7) and hydrogen‑bonding geometry relative to para‑isomers provide a unique chemical space for structure‑activity relationship (SAR) expansion [3].

Dual InhA/DHFR Inhibitor Library Synthesis

The hydrazide functionality of 2-(2,5-Dimethyl-1H-pyrrol-1-yl)benzohydrazide enables facile derivatization into Schiff bases, oxadiazoles, and triazoles, facilitating the construction of focused libraries aimed at dual InhA/DHFR inhibition [4]. Class‑level evidence indicates that 2,5‑dimethylpyrrole‑containing benzohydrazides achieve MIC values of 1–2 μg/mL against M. tuberculosis H37Rv, establishing a benchmark for analog development [5].

Physicochemical Optimization for Antibacterial Design

Researchers seeking to enhance passive permeability and reduce efflux susceptibility in antibacterial candidates can benchmark their synthetic derivatives against the computed XLogP3‑AA of 1.7 for 2-(2,5-Dimethyl-1H-pyrrol-1-yl)benzohydrazide [3]. This reference value aids in designing analogs with balanced lipophilicity for optimal Gram‑positive and Gram‑negative bacterial penetration.

Docking and Pharmacophore Studies of Ortho-Substituted InhA Inhibitors

Computational chemistry groups investigating the binding mode of pyrrolyl benzohydrazides at the InhA active site can employ 2-(2,5-Dimethyl-1H-pyrrol-1-yl)benzohydrazide as a representative ortho‑substituted ligand to probe hydrogen‑bonding interactions with Tyr158 and Thr196 residues [2]. The ortho‑positioning of the hydrazide moiety relative to the pyrrole ring creates a pharmacophore geometry distinct from para‑substituted analogs, enabling the identification of novel binding conformations [1].

Application
Selection Property
Validation Focus
InhA/DHFR target engagement studies
Ortho-substitution binding context
Binding affinity and whole-cell activity profiling
Focused library synthesis for dual inhibition
Hydrazide derivatization potential
Analog MIC benchmarking against M. tuberculosis
Physicochemical property optimization
Lipophilicity reference context
Permeability-efflux balance assessment
InhA active site docking studies
Ortho pharmacophore geometry
Tyr158/Thr196 interaction mapping

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